E3 ligase Ligand-Linker Conjugates 4

説明

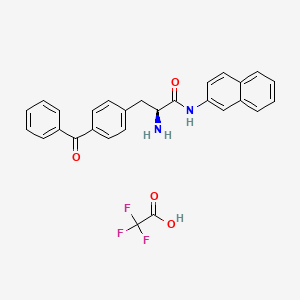

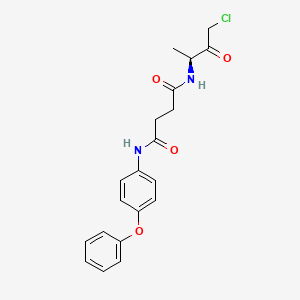

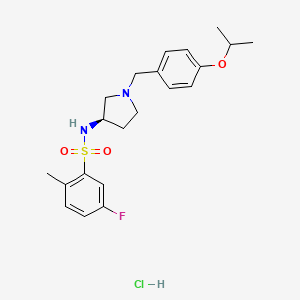

“E3 ligase Ligand-Linker Conjugates 4” is a compound with the molecular formula C32H47N7O8S . It’s a part of Proteolysis Targeting Chimeric Molecules (PROTACs) and incorporates a ligand for the E3 ubiquitin ligase and a linker . These conjugates can be used to create PROTACs that target proteins for ubiquitination and destruction .

Synthesis Analysis

The synthesis of E3 ligase Ligand-Linker Conjugates 4 involves various chemical reactions. The review provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands . Different preparative routes to E3 ligands are compared with respect to feasibility and productivity .

Molecular Structure Analysis

The molecular structure of “E3 ligase Ligand-Linker Conjugates 4” is complex. It has a molecular weight of 689.8 g/mol . The structure includes a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice .

Chemical Reactions Analysis

The chemical reactions involved in the formation of “E3 ligase Ligand-Linker Conjugates 4” are complex. A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “E3 ligase Ligand-Linker Conjugates 4” include a molecular weight of 689.8 g/mol . The compound has a complex molecular structure, which includes a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice .

科学的研究の応用

Ubiquitin-Protein Ligases in Cellular Regulation

Ubiquitin-protein ligases (E3s) are instrumental in cellular regulation through protein ubiquitination. The c-Cbl proto-oncogene, part of the RING family E3, is vital for terminating signaling by promoting ubiquitination of activated receptor tyrosine kinases. This process involves a precise interaction between the E3s and ubiquitin-conjugating enzymes (E2), as detailed in the structure of c-Cbl bound to E2 and a kinase peptide. The study highlights the function of RING E3s as scaffolds, ensuring optimal positioning for ubiquitin transfer (Zheng et al., 2000).

Mechanisms of Ubiquitination

The intricate ubiquitination mechanism is facilitated by E3 ubiquitin-protein ligases (E3s) that recognize specific ubiquitination signals in substrates, catalyzing isopeptide bond formation. E3s utilize either a HECT domain or a RING finger for catalysis. Recent structural insights have provided a deeper understanding of E3 specificity and catalysis, though some aspects of E3 function and substrate recognition remain elusive (Pickart, 2001).

Applications in PROTACs and Therapeutics

E3 ligase ligands are pivotal in the development of proteolysis-targeting chimeras (PROTACs), emerging as significant therapeutic agents. PROTACs, comprising a target binding unit, linker, and E3 ligase binding moiety, lead to ubiquitination and proteasomal degradation of target proteins. The review by Bricelj et al. (2021) provides a comprehensive analysis of synthetic routes to E3 ligands and their incorporation into PROTACs, offering insights into the synthesis of these complex molecules, instrumental for future therapeutic applications (Bricelj et al., 2021).

Polyubiquitin Chain Synthesis and Protein Degradation

The study by Kim et al. (2007) explores the synthesis of ubiquitin (Ub) chains by different E3s and E2s, revealing novel types of Ub chains with diverse linkages. These chains, however, showed poor support for proteasomal degradation, indicating the presence of cellular factors preventing the formation of non-degradable Ub-conjugates, thus maintaining the balance between protein degradation and other cellular processes (Kim et al., 2007).

将来の方向性

The future directions of research on “E3 ligase Ligand-Linker Conjugates 4” involve expanding the use of E3 ligases in the field of targeted protein degradation (TPD). Less than 2% amongst hundreds of E3 ligases in the human genome have been engaged in current studies in the TPD field, calling for the recruiting of additional ones to further enhance the therapeutic potential of TPD .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMONCFLONVNNI-UWPQIUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

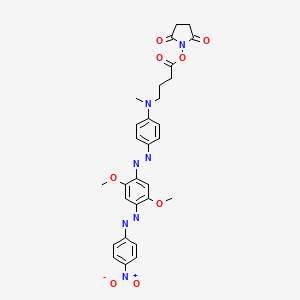

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

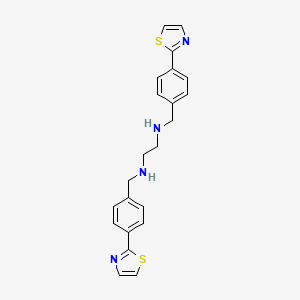

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)